molecular formula C5H10ClF2NO B1404049 (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride CAS No. 623583-10-8

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B1404049
CAS No.: 623583-10-8
M. Wt: 173.59 g/mol
InChI Key: JWAVXSQHRZARDV-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2NO and its molecular weight is 173.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Research and Development

The compound (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride appears to be structurally related to dipeptidyl peptidase IV inhibitors like PF-00734200, which have been investigated for their potential in treating type 2 diabetes. The study on PF-00734200 details its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, providing a framework for understanding how related compounds could be processed in the body. The research also sheds light on the molecular docking simulations and metabolic pathways involved, which are crucial for drug development and safety evaluations (Sharma et al., 2012).

Environmental and Industrial Applications

Methanol, a component structurally similar to this compound, is widely utilized in various environmental and industrial applications. It serves as a chemical marker for assessing solid insulation conditions in power transformers, providing valuable insights into cellulosic insulation degradation. This application is crucial for monitoring the health of power infrastructure and ensuring its safe operation (Jalbert et al., 2019). Additionally, methanol is a primary feedstock in producing hydrogen via thermochemical conversion, a process that offers a sustainable method for hydrogen production, with potential implications for developing a hydrogen-methanol economy (García et al., 2021).

Biotechnological Applications

Methanotrophs, bacteria capable of utilizing methane as their carbon source, offer a wide range of biotechnological applications, including the production of single-cell protein, biopolymers, and other valuable products using methane. This process can generate value while utilizing methane as a carbon source, potentially contributing to the mitigation of greenhouse gas emissions (Strong et al., 2015).

Properties

IUPAC Name

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAVXSQHRZARDV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 2
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 3
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 4
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 5
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 6
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.